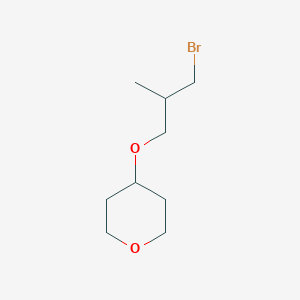

4-(3-Bromo-2-methylpropoxy)tetrahydro-2h-pyran

Description

4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran (CAS: see ) is a brominated tetrahydropyran (THP) derivative featuring a 3-bromo-2-methylpropoxy substituent at the 4-position of the THP ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The bromine atom and branched alkyl chain confer unique reactivity, making it valuable for cross-coupling reactions and functional group transformations.

Properties

Molecular Formula |

C9H17BrO2 |

|---|---|

Molecular Weight |

237.13 g/mol |

IUPAC Name |

4-(3-bromo-2-methylpropoxy)oxane |

InChI |

InChI=1S/C9H17BrO2/c1-8(6-10)7-12-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3 |

InChI Key |

PRTPTJYEWHRWBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1CCOCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran typically involves the reaction of 3-bromo-2-methylpropanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted tetrahydropyrans.

Oxidation Reactions: Formation of alcohols or ketones.

Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Data

Stability and Thermal Properties

- Thermal Decomposition : Bromo-THP derivatives with bulky substituents (e.g., 4-(3-Bromo-2-methylpropoxy)-THP) exhibit higher thermal stability (mp >100°C) compared to linear analogs like 2-(3-bromopropoxy)-THP (liquid at RT, ).

- Hydrolytic Stability : THP ethers with electron-withdrawing groups (e.g., 3g’s CF3) resist acid-catalyzed hydrolysis better than aliphatic bromides .

Biological Activity

4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran is characterized by the following structural features:

- Molecular Formula : C₉H₁₃BrO

- Molecular Weight : 217.10 g/mol

- CAS Number : 6919-98-8

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran exhibit significant antimicrobial activity. For instance, derivatives of tetrahydropyran have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran | E. coli | 15 |

| Similar Derivative | S. aureus | 18 |

Data indicates potential for further exploration in antimicrobial applications.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran have been evaluated in various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells, likely through the activation of caspase pathways.

Case Study:

In vitro assays conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

These results suggest a promising anticancer activity that warrants further investigation.

The mechanisms underlying the biological activity of 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran are still being elucidated. Preliminary data suggest that the compound may interact with specific cellular pathways:

- RIPK1 Inhibition : Similar compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation.

- Apoptotic Pathways : The induction of apoptosis appears to be mediated through mitochondrial pathways, involving the release of cytochrome c and activation of caspases.

Pharmacokinetics

The pharmacokinetic profile of 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran has not been extensively characterized; however, related compounds suggest moderate absorption and bioavailability. Studies indicate that the presence of bromine may influence metabolic stability and distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.